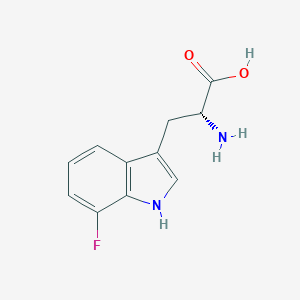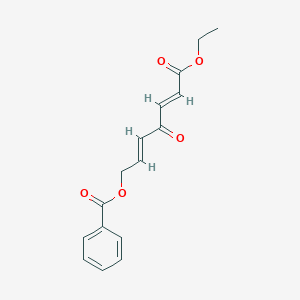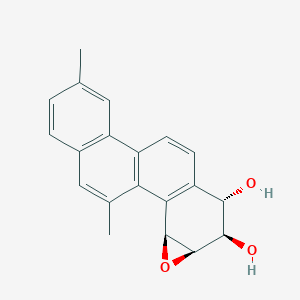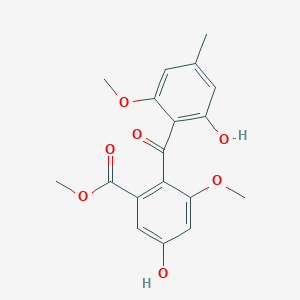
Monometilsulochrina
Descripción general
Descripción
Ácido trans-3-Indolacrílico: es un ácido monocarboxílico alfa,beta-insaturado derivado del ácido acrílico, donde uno de los hidrógenos en la posición 3 es reemplazado por un grupo indol-3-ilo . Es un metabolito del triptófano y se ha demostrado que es un inhibidor moderado de varias enzimas, incluidas la triptófano sintasa, la triptófano-2,3-dioxigenasa, la indolamina-2,3-dioxigenasa, la L-dopachrome isomerasa y la xantina oxidasa .
Aplicaciones Científicas De Investigación
El ácido trans-3-Indolacrílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo por el cual el ácido trans-3-Indolacrílico ejerce sus efectos implica su papel como un ligando endógeno del receptor de hidrocarburos arilo (AHR). Al unirse a AHR, regula positivamente la expresión de la aldehído deshidrogenasa 1 miembro de la familia A3 (ALDH1A3). ALDH1A3 utiliza el retinal como sustrato para generar NADH, que es esencial para la síntesis de coenzima Q10 reducida mediada por la proteína supresora de la ferroptosis 1 (FSP1) . Esta vía finalmente inhibe la ferroptosis y promueve la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
Monomethylsulochrin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the growth of Staphylococcus aureus, indicating its interaction with bacterial proteins or enzymes
Cellular Effects
Monomethylsulochrin has shown significant effects on various types of cells. For instance, it has been found to exhibit leishmanicidal activity against promastigote and intracellular amastigote of Leishmania amazonensis . It also caused ultrastructural alterations in parasites, as observed by transmission electron microscopy .
Molecular Mechanism
Molecular modeling studies suggest that Monomethylsulochrin can act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a therapeutic target for human trypanosomiasis and leishmaniasis . This indicates that Monomethylsulochrin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido trans-3-Indolacrílico se puede sintetizar mediante la reacción de indol con ácido acrílico . La reacción generalmente implica calentar los reactivos en presencia de un catalizador para facilitar la formación del producto deseado.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos no están ampliamente documentados, la síntesis del ácido trans-3-Indolacrílico generalmente sigue principios similares a la síntesis de laboratorio, con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y catalizadores más eficientes para aumentar el rendimiento y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido trans-3-Indolacrílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes productos según las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden convertir el sistema alfa,beta-insaturado en un sistema saturado.
Sustitución: El anillo de indol puede sufrir reacciones de sustitución electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: La hidrogenación utilizando paladio sobre carbón como catalizador es un método típico.
Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como bromo o ácido nítrico.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir ácidos carboxílicos saturados.
Comparación Con Compuestos Similares
Compuestos similares:
Ácido indol-3-acético: Otro derivado del indol con características estructurales similares pero diferentes actividades biológicas.
Ácido indol-3-butírico: Similar en estructura pero utilizado principalmente como regulador del crecimiento vegetal.
Indol-3-carbinol: Conocido por sus propiedades anticancerígenas y encontrado en verduras crucíferas.
Singularidad: El ácido trans-3-Indolacrílico es único debido a su inhibición específica de la ferroptosis y su papel en el metabolismo del triptófano. Su capacidad de actuar como un ligando endógeno para AHR y su participación en la vía AHR-ALDH1A3-FSP1-CoQ10 lo diferencia de otros derivados del indol .
Propiedades
IUPAC Name |
methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



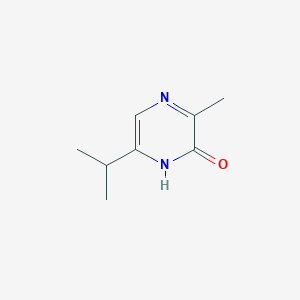
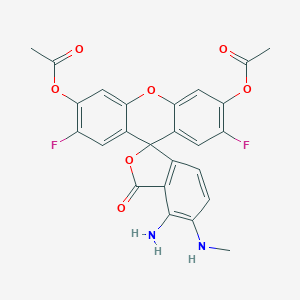

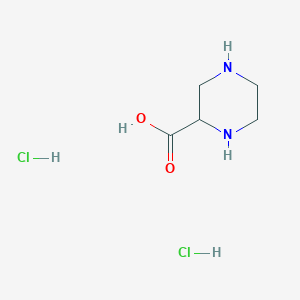
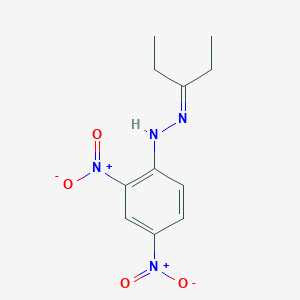
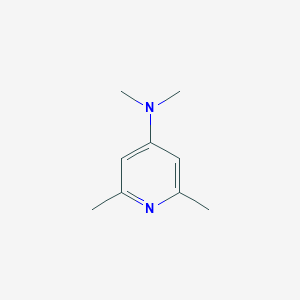

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

